Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,2-dihydroindene and piperidine derivatives in the presence of a suitable catalyst can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often employs bulk custom synthesis techniques. These methods are designed to ensure high purity and yield, utilizing advanced equipment and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Scientific Research Applications
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: Shares a similar spirocyclic structure but lacks the ethyl carboxylate group.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is unique due to its specific spirocyclic structure combined with the ethyl carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H22ClNO2 |
---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-19-15(18)13-11-16(7-9-17-10-8-16)14-6-4-3-5-12(13)14;/h3-6,13,17H,2,7-11H2,1H3;1H |
InChI Key |
ICWMJXVXNAUMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCNCC2)C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.